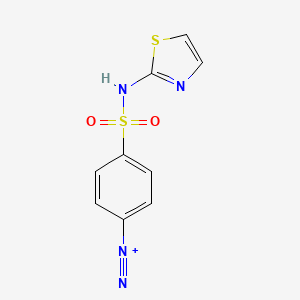![molecular formula C14H16FNO3 B14611126 1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one CAS No. 59834-50-3](/img/structure/B14611126.png)
1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C14H16FNO2 It is known for its unique structure, which includes a piperidine ring substituted with a fluorobenzoyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and piperidine.
Reaction Conditions: The 4-fluorobenzoyl chloride is reacted with piperidine in the presence of a base such as triethylamine to form 4-(4-fluorobenzoyl)piperidine.
Hydroxylation: The resulting compound is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group at the desired position, yielding this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
4-(4-Fluorobenzoyl)piperidine: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-(4-Fluorobenzyl)piperidine: This compound has a benzyl group instead of a benzoyl group, resulting in different chemical properties and reactivity.
4-(4-Fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: This compound has a more complex structure and different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
59834-50-3 |
|---|---|
Formule moléculaire |
C14H16FNO3 |
Poids moléculaire |
265.28 g/mol |
Nom IUPAC |
1-[4-(4-fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H16FNO3/c1-10(17)16-8-6-14(19,7-9-16)13(18)11-2-4-12(15)5-3-11/h2-5,19H,6-9H2,1H3 |
Clé InChI |
SOSICFAYWZLRBX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)(C(=O)C2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


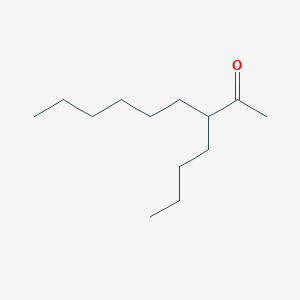
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
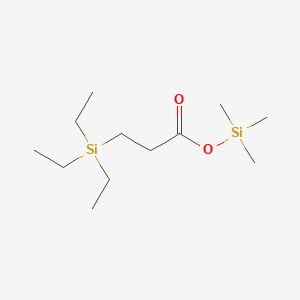
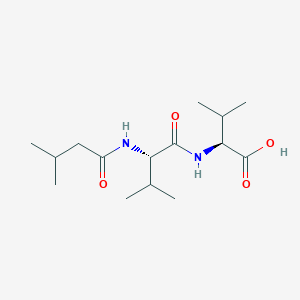
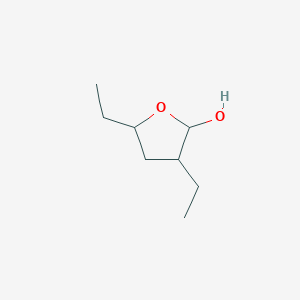
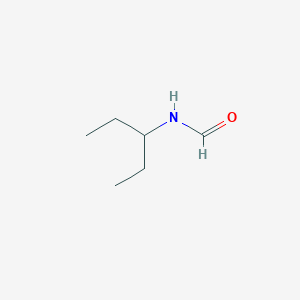
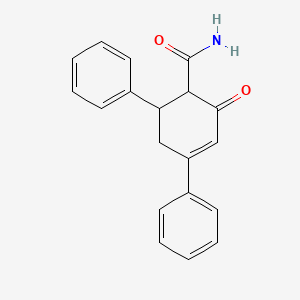

![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
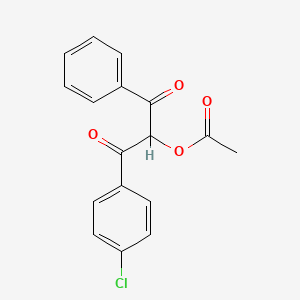
silane](/img/structure/B14611095.png)
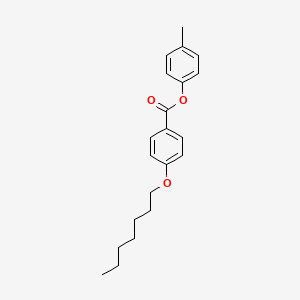
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)
